molecular formula C11H14N2O2 B1628558 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 912763-19-0

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No. B1628558
CAS RN: 912763-19-0
M. Wt: 206.24 g/mol
InChI Key: XLINHWFFZBFAIB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound with the empirical formula C10H14N2 . It has a molecular weight of 162.23 . The compound is solid in form .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were synthesized . The general method involved the reaction of a sulfonyl chloride derivative with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline includes two methyl groups attached to a tetrahydroquinoxaline ring . The InChI string is 1S/C10H14N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11-12H,1-2H3 and the SMILES string is CC1C(NC2=CC=CC=C2N1)C .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline have not been found, studies on similar quinoxaline compounds have been reported .


Physical And Chemical Properties Analysis

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a solid compound with a melting point of 109-114 °C . It has a molecular weight of 162.23 g/mol . The compound has a topological polar surface area of 24.1 Ų and a complexity of 140 .

Scientific Research Applications

Synthesis and Chemical Properties

Research into structurally similar compounds provides insight into potential synthesis routes and chemical properties. For instance, the synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid demonstrates the utility of dynamic kinetic resolution in obtaining high enantiopurity and good yields, which could be applicable to the synthesis of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (Paál et al., 2008). Furthermore, studies on quinoxaline derivatives highlight their antimicrobial potential, suggesting similar research avenues for the compound (El-Gaby et al., 2002).

Anticancer and Antiproliferative Properties

Compounds with structural similarity, such as 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, have been evaluated for their anticancer properties, showing significant antiproliferative action in specific cancer models. This suggests potential research applications of this compound in exploring novel anticancer therapies (Kumar et al., 2017).

Drug Discovery and Development

The exploration of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation signifies the compound's relevance in drug discovery, particularly in developing new antimicrobial agents. The structural modifications and functional group variations play a crucial role in enhancing antimicrobial activity, offering a template for further research on this compound (El-Gaby et al., 2002).

Metabolic and Mechanistic Studies

The compound's potential impact on metabolic pathways and mechanisms can be inferred from studies on similar compounds, such as its use in understanding the effect of specific compounds on metabolic perturbations in disease models. This area of research could reveal new insights into how this compound affects biological systems at the molecular level (Kumar et al., 2017).

Mechanism of Action

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . The safety pictograms associated with it are GHS07 and GHS09, and the signal word is "Warning" .

Future Directions

Research on quinoxaline compounds, including 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline, is ongoing, with a focus on their potential biological activities . Future directions may include further exploration of their synthesis, mechanism of action, and potential applications in medicine .

properties

IUPAC Name

2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-6-7(2)13-10-5-8(11(14)15)3-4-9(10)12-6/h3-7,12-13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLINHWFFZBFAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC2=C(N1)C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587589
Record name 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912763-19-0
Record name 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
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Reactant of Route 6
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